2-methyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materialsThe reactions often require specific catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyrazine core is known to bind to various biological targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: These compounds share the triazolo[4,3-a]pyrazine core and exhibit similar biological activities.
Benzodiazole Derivatives: Compounds with the benzodiazole moiety are known for their diverse pharmacological properties.
Azetidinyl Derivatives: These compounds contain the azetidinyl group and are studied for their potential therapeutic applications .
Uniqueness
2-methyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to the combination of these three distinct moieties within a single molecule.
Properties
IUPAC Name |
3-methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-11-19-14-5-3-4-6-15(14)24(11)13-9-22(10-13)16-17-21-20-12(2)23(17)8-7-18-16/h3-8,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGDJRSDCAHPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN5C4=NN=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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